![molecular formula C19H24N2O5S B2970472 Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896357-65-6](/img/structure/B2970472.png)
Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate
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Overview
Description
“Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate” is a complex organic compound. It is related to a class of hexahydroisoquinolin derivatives . These compounds have been studied as potential inhibitors of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .
Synthesis Analysis
The synthesis of such compounds involves complex organic reactions. For instance, a related class of hexahydroisoquinolin derivatives was synthesized as potential EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 . A preliminary optimization study led to the discovery of several potent compounds with low nanomolar to sub-nanomolar potency for EZH2 .Scientific Research Applications
Metabolic Fate and Esterase Activity
Research focusing on synthetic cannabinoid receptor agonists, such as Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) and its derivatives, explores their metabolic fate, including phase I/II metabolites identification, isozyme mapping, and esterase activity. These studies are crucial for toxicological screening and predicting drug interactions, highlighting the compound's involvement in ester hydrolysis, hydroxylation, and the formation of glucuronides and sulfates. The identification of the in vitro metabolites and the isozyme activity of different monooxygenases and carboxylesterases offer insights into the enzymatic processes affecting these compounds and their potential implications for human health (Richter et al., 2021); (Richter et al., 2022).
Pharmacological Studies
Investigations into nonpeptide oxytocin receptor antagonists reveal the pharmacological potential of compounds with structural similarities to "Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate". These studies offer a foundation for developing selective tools for studying oxytocin receptors in human and nonhuman primate tissues, potentially advancing our understanding of oxytocin-related physiological and pathological processes (Lemaire et al., 2002).
Organic Synthesis and Chemical Reactions
Research in organic chemistry has led to the development of novel synthetic pathways involving piperidine and quinoline derivatives. Studies detail the synthesis of complex molecules through catalytic reactions, highlighting the versatility of these compounds in creating pharmacologically active agents. This includes the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via one-pot three-component reactions, showcasing the compound's utility in synthesizing diverse molecular structures with potential therapeutic benefits (Alizadeh et al., 2014).
Anticoagulant Effects
Further research into the anticoagulant properties of similar compounds demonstrates their potential in medical applications, particularly in improving hemodialysis treatment outcomes. Studies comparing the effects of novel anticoagulants against traditional therapies like heparin indicate potential advancements in patient care and treatment efficacy (Matsuo et al., 1986).
Mechanism of Action
The mechanism of action of this compound is likely related to its inhibition of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis . Inhibition of EZH2 could potentially decrease global H3K27me3 in certain lymphoma cells in a concentration- and time-dependent manner .
Future Directions
properties
IUPAC Name |
methyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-26-19(23)13-6-9-20(10-7-13)27(24,25)16-11-14-3-2-8-21-17(22)5-4-15(12-16)18(14)21/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHLIOMKAXOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate |
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